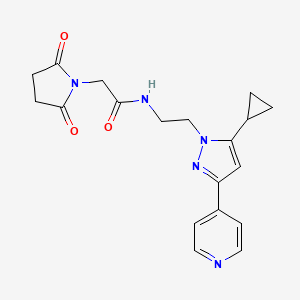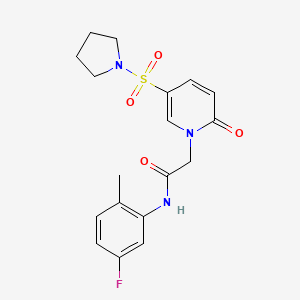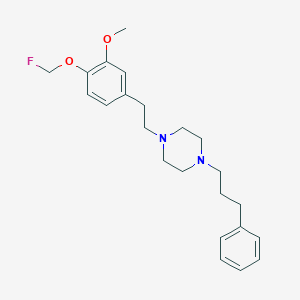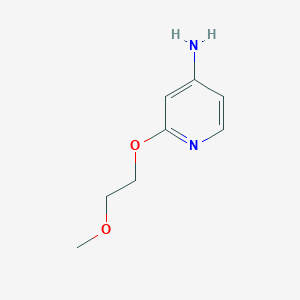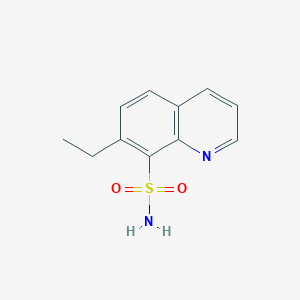
7-Ethylquinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamides, such as EQS, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular formula of EQS is C11H12N2O2S. It contains the sulfonamide functional group attached to an aniline . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis
The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Physical And Chemical Properties Analysis
EQS has a molecular weight of 236.29. It is a powder at room temperature .科学的研究の応用
Protein Kinase Inhibition
Isoquinolinesulfonamide compounds, including derivatives similar to 7-Ethylquinoline-8-sulfonamide, have been identified as potent inhibitors of protein kinases, including casein kinase I and II, cyclic AMP-dependent protein kinase (PKA), and protein kinase C. These inhibitors demonstrate selective activity, offering tools for studying the biological significance and therapeutic targeting of kinase-mediated pathways (Chijiwa et al., 1989); (Hidaka et al., 1984).
Antimicrobial Activities
Sulfonamide-substituted 8-hydroxyquinoline derivatives exhibit significant antimicrobial and antifungal activities. These compounds, by integrating both sulfonamide and 8-hydroxyquinoline functionalities, offer enhanced biocidal properties against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Dixit et al., 2010).
Metal Ion Extraction and Coordination Chemistry
8-Sulfonamidoquinoline derivatives are explored for their chelating abilities in metal ion extraction. Their use in ionic liquid extraction systems for divalent metal cations showcases their potential as novel reagents in separation technologies and coordination chemistry. Furthermore, complexes formed with metals such as zinc and copper have been studied for their structural, physicochemical properties, and interactions with DNA, contributing to the understanding of metal-ligand interactions in biological and environmental contexts (Ajioka et al., 2008); (Macías et al., 2012).
Modulation of Cellular Signaling
Isoquinolinesulfonamides like H-89 have been utilized to study cellular signaling pathways, particularly in inhibiting cyclic AMP-dependent protein kinase, thereby affecting processes such as neurite outgrowth in PC12 cells. This highlights the utility of these compounds in dissecting the molecular underpinnings of neuronal development and the potential therapeutic interventions in neurological disorders (Chijiwa et al., 1990).
Safety And Hazards
特性
IUPAC Name |
7-ethylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-8-5-6-9-4-3-7-13-10(9)11(8)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSJVHJAMHORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylquinoline-8-sulfonamide | |
CAS RN |
2219379-24-3 |
Source


|
| Record name | 7-ethylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

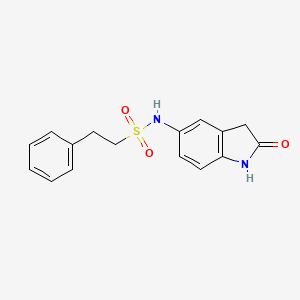
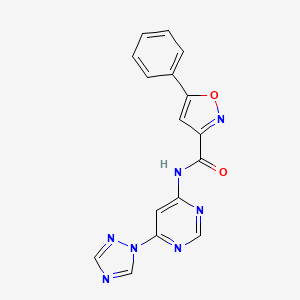
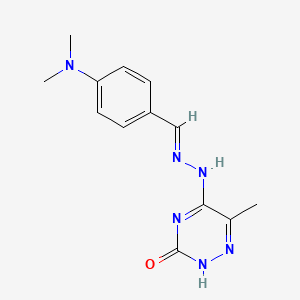
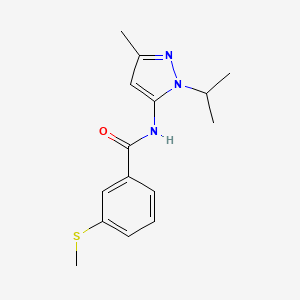
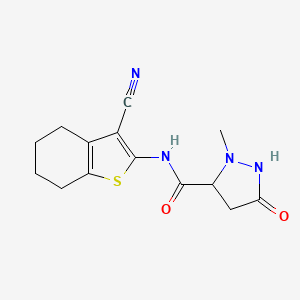
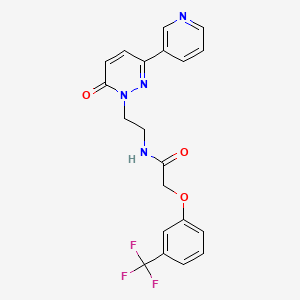
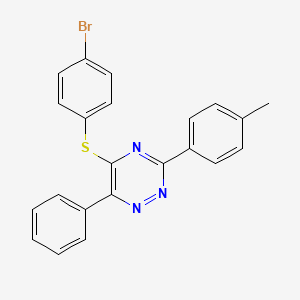
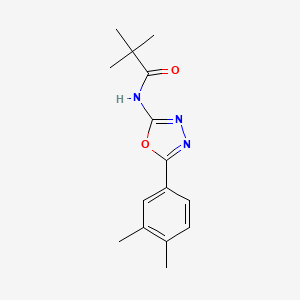
![N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2598712.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2598716.png)
